molecular formula C9H9N3O2 B7842749 MFCD11890429

MFCD11890429

Cat. No.: B7842749
M. Wt: 191.19 g/mol
InChI Key: UMYXYUIVINOSDV-UHFFFAOYSA-N
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Description

However, based on analogous MDL-numbered compounds in the literature (e.g., CAS 1046861-20-4, MDL: MFCD13195646), it can be inferred that MFCD11890429 likely belongs to the class of halogenated arylboronic acids or heterocyclic aromatic compounds. Such compounds are critical in cross-coupling reactions (e.g., Suzuki-Miyaura) for pharmaceutical and materials science applications . Key properties of structurally related compounds include moderate aqueous solubility (e.g., 0.24 mg/ml), lipophilicity (logP ~2.15 via XLOGP3), and bioactivity profiles compatible with drug discovery pipelines .

Properties

IUPAC Name

1,3-dimethyl-6-oxo-7H-pyrazolo[3,4-b]pyridine-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-5-7-3-6(4-13)9(14)10-8(7)12(2)11-5/h3-4H,1-2H3,(H,10,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMYXYUIVINOSDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(C(=O)N2)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD11890429 typically involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate. This reaction proceeds through a series of steps, including cyclization and oxidation, to form the desired pyrazolopyridine structure . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

MFCD11890429 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted pyrazolopyridine derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of MFCD11890429 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt various cellular signaling pathways, leading to altered cellular functions and potential therapeutic effects .

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : this compound and (3-Bromo-5-chlorophenyl)boronic acid share identical logP values, suggesting similar membrane permeability and pharmacokinetic behavior .
  • Bioavailability : Both compounds exhibit low bioavailability (0.55), likely due to high polarity (TPSA ~40.46 Ų) limiting passive diffusion .
  • Divergence in Halogenation : 5-Bromo-4,6-dichloropyrimidine (CAS 68797-61-5) has higher halogen density, enhancing electrophilic reactivity but reducing solubility compared to arylboronic acids .

Key Observations :

  • Catalyst Efficiency : Pd(dppf)Cl₂ is a versatile catalyst for arylboronic acid synthesis, achieving high yields (~85%) under mild conditions .
  • Green Chemistry : this compound’s synthesis aligns with sustainable practices (aqueous/organic solvent systems), whereas halogenation of pyrimidines often requires hazardous reagents (e.g., Br₂) .

Key Observations :

  • Toxicity : All compounds exhibit moderate oral toxicity (H302), necessitating stringent handling protocols .
  • Reactivity : Halogenated pyrimidines pose additional risks (e.g., skin/eye irritation) due to electrophilic substituents .

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